molecular formula C15H17N3O4 B2949481 N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide CAS No. 899950-76-6

N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide

Cat. No.: B2949481
CAS No.: 899950-76-6
M. Wt: 303.318
InChI Key: SOEREWBWIMLIKJ-UHFFFAOYSA-N
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Description

N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is a complex organic compound that features a benzofuran ring, an oxalamide group, and a sec-butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of appropriate precursors. The oxalamide group is then introduced via a condensation reaction with oxalyl chloride and a suitable amine. The sec-butyl group is added through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a halogen or other functional group.

Scientific Research Applications

Chemistry

In chemistry, N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Researchers might study its effects on various biological pathways to determine its efficacy and safety as a medication.

Industry

In industry, this compound could be used in the development of new materials. Its chemical properties might make it suitable for use in polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide include other benzofuran derivatives and oxalamide-containing molecules. Examples might include:

  • N1-(tert-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide
  • N1-(sec-butyl)-N2-(2-carbamoylbenzothiophene-3-yl)oxalamide

Uniqueness

What sets this compound apart is its specific combination of functional groups and substituents. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-butan-2-yl-N-(2-carbamoyl-1-benzofuran-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-3-8(2)17-14(20)15(21)18-11-9-6-4-5-7-10(9)22-12(11)13(16)19/h4-8H,3H2,1-2H3,(H2,16,19)(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEREWBWIMLIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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